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molecular formula C13H21N3 B8423679 4-(3,4,5-Trimethyl-piperazin-1-yl)-phenylamine

4-(3,4,5-Trimethyl-piperazin-1-yl)-phenylamine

Cat. No. B8423679
M. Wt: 219.33 g/mol
InChI Key: VRPRJZRWGBWKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

Using the procedure described for the preparation of 4Z)-6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione, 0.089 g (56.7% yield) of light brown solid is obtained from 0.10 g (0.30 mmol) of (4E)-6-iodo-4-(methoxymethylene)isoquinoline-1,3(2H,4H)-dione, and 0.073 g (0.33 mmol) of 4-(3,4,5-trimethyl-piperazin-1-yl)-phenylamine after purified by column chromatography over silica gel using 5% MeOH/CHCl3 as eluent: mp 224-225° C.; MS (ESI) m/z 517.1 (M+H)+1
Name
4Z
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][C:6](=[O:13])/[C:5]/2=[CH:14]\[NH:15][C:16]1[CH:21]=[CH:20][C:19]([N:22]2[CH2:27][C@H:26]([CH3:28])[N:25]([CH3:29])[C@H:24]([CH3:30])[CH2:23]2)=[CH:18][CH:17]=1.BrC1C=C2C(=CC=1)[C:38](=[O:42])NC(=O)C2=CNC1C=CC(N2CC(C)NC(C)C2)=CC=1>>[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][C:6](=[O:13])/[C:5]/2=[CH:14]/[O:42][CH3:38].[CH3:30][CH:24]1[N:25]([CH3:29])[CH:26]([CH3:28])[CH2:27][N:22]([C:19]2[CH:18]=[CH:17][C:16]([NH2:15])=[CH:21][CH:20]=2)[CH2:23]1

Inputs

Step One
Name
4Z
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C2/C(/C(NC(C2=CC1)=O)=O)=C/NC1=CC=C(C=C1)N1C[C@H](N([C@H](C1)C)C)C
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(C(NC(C2=CC1)=O)=O)=CNC1=CC=C(C=C1)N1CC(NC(C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2\C(\C(NC(C2=CC1)=O)=O)=C/OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.3 mmol
AMOUNT: MASS 0.1 g
Name
Type
product
Smiles
CC1CN(CC(N1C)C)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.33 mmol
AMOUNT: MASS 0.073 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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